N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-cyclopentyl-N'-(2-methyl-4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-9-8-11(17(20)21)6-7-12(9)16-14(19)13(18)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRFJJIVERATMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of cyclopentylamine with 2-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of N1-cyclopentyl-N2-(2-methyl-4-aminophenyl)oxalamide.

Reduction: Formation of N1-cyclopentyl-N2-(2-methyl-4-aminophenyl)oxalamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: For the development of potential pharmaceutical compounds.

Material Science: In the study of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural Analogues in Polymer Nucleation

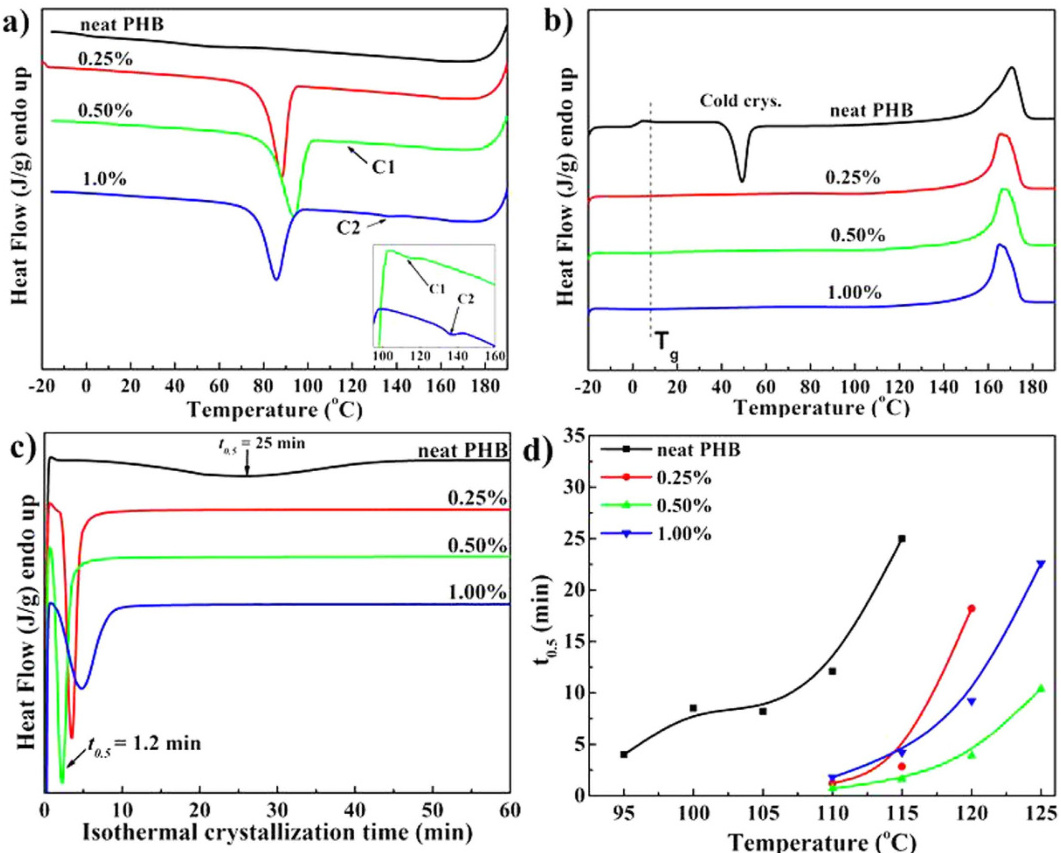

Oxalamide compounds are tailored for polymer compatibility by modifying end groups and spacers. Key comparisons include:

- Compound 1 (Ethyl-terminated oxalamide) : Features ethyl end groups and a flexible spacer. Exhibits melting at 203.4°C and crystallization at 192.9°C, with moderate nucleation efficiency in polyhydroxybutyrate (PHB) at 0.5 wt% loading .

- Compound 2 (PHB-mimetic oxalamide) : Modified with end groups resembling PHB repeat units, improving miscibility. Reduces crystallization half-time (t₀.₅) by 50% compared to neat PHB at 115°C isothermal conditions .

- N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide : The nitro group in the aryl substituent may reduce melt miscibility compared to Compound 2, but its rigid cyclopentyl group could enhance hydrogen bonding, promoting phase separation at higher temperatures. Hypothetically, this balance may enable nucleation at faster cooling rates (>10°C/min), addressing industrial processing needs .

Table 1: Thermal and Nucleation Properties of Oxalamide Compounds

| Compound | Substituents | Melting Point (°C) | Crystallization Temp (°C) | t₀.₅ (min) at 115°C |

|---|---|---|---|---|

| Neat PHB | - | 175.2 | 55.0 | 12.5 |

| Compound 1 | Ethyl end groups | 203.4 | 192.9 | 8.2 |

| Compound 2 | PHB-mimetic end groups | 198.0 | 184.5 | 6.1 |

| Target Compound | Cyclopentyl, 2-methyl-4-nitrophenyl | ~195–210 (predicted) | ~180–190 (predicted) | 5–7 (predicted) |

Patent Landscape and Industrial Relevance

Oxalamide derivatives are patented for polyester and polyolefin nucleation (e.g., WO 2013120793 A1, WO 2015022248 A1) . The target compound’s nitro group could align with trends in developing thermally stable nucleating agents for high-speed processing, though its commercial viability depends on optimizing miscibility and phase separation dynamics .

Biological Activity

N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide (CAS No. 941895-66-5) is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the oxalamide class of compounds, characterized by their amide functional groups. The structural formula can be represented as follows:

This compound features a cyclopentyl group and a nitrophenyl moiety, which are critical for its biological activity.

Target Enzymes

The primary mechanism of action for this compound involves the inhibition of specific enzymes linked to inflammation and cancer pathways. Similar compounds have been documented to target:

- Lipoprotein-associated phospholipase A2 (Lp-PLA2) : Inhibition of this enzyme can reduce the formation of atherosclerotic plaques.

- Cyclooxygenase (COX) : Compounds similar to oxalamides have shown selective inhibition of COX-2, which is involved in inflammatory responses .

Biochemical Pathways

The inhibition of Lp-PLA2 affects lipid metabolism and inflammatory processes, which may contribute to cardiovascular health. Additionally, the modulation of COX enzymes impacts the production of prostaglandins, mediating pain and inflammation.

Antimicrobial Properties

Research indicates that related oxalamide compounds exhibit antimicrobial activities against various pathogens, including Candida albicans and Aspergillus niger. These findings suggest potential applications in treating fungal infections.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in vitro. This is evidenced by its ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture studies .

Study 1: Inhibition of Inflammatory Pathways

A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in the secretion of pro-inflammatory cytokines when treated with this compound.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Compound | 100 | 150 |

This data suggests that the compound effectively mitigates inflammatory responses.

Study 2: Antifungal Activity

In another investigation, this compound was tested against C. albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating moderate antifungal activity.

| Compound | MIC (µg/mL) |

|---|---|

| N1-cyclopentyl-N2-(... | 32 |

| Fluconazole | 16 |

Q & A

Q. What are the optimized synthetic routes for N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide, and what reaction conditions are critical for high yield?

The synthesis typically involves a two-step protocol:

- Step 1 : Activation of oxalic acid derivatives (e.g., oxalyl chloride) to form reactive intermediates.

- Step 2 : Sequential coupling of cyclopentylamine and 2-methyl-4-nitroaniline under controlled conditions.

Critical parameters include: - Temperature : Reactions often proceed at 0–5°C to avoid side reactions.

- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes hydrolysis of intermediates.

- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) enhances coupling efficiency .

Yields >70% are achievable with rigorous exclusion of moisture.

Q. How is the structural integrity of this compound validated post-synthesis?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent connectivity and purity.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 362.1484).

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond at ~1.21 Å), confirming stereoelectronic effects of the nitro group .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme Inhibition Assays : Test against kinases (e.g., RSK2) using fluorescence polarization or radiometric methods.

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Discrepancies often arise from:

- Impurity of Starting Materials : Use HPLC-grade reagents and pre-purify amines via recrystallization.

- Oxygen Sensitivity : Perform reactions under inert gas (N/Ar) to prevent oxidation of intermediates.

- Scalability : Pilot small-scale reactions (1–5 mmol) before scaling to >50 mmol. Statistical optimization (e.g., Design of Experiments) identifies critical variables (e.g., stoichiometry, solvent polarity) .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) to immobilized proteins.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.

- Molecular Dynamics (MD) Simulations : Predict binding modes and stability of the nitro group in active sites .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

- pH-Dependent Hydrolysis : The oxalamide bond is stable at pH 7.4 but hydrolyzes in acidic environments (e.g., lysosomes).

- Metabolic Pathways : Cytochrome P450 enzymes may oxidize the cyclopentyl group; use liver microsome assays to identify metabolites.

- Plasma Protein Binding : >90% binding (determined via equilibrium dialysis) affects bioavailability .

Data Analysis and Methodological Challenges

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition studies?

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC and Hill coefficients.

- Bootstrapping : Assess confidence intervals for parameters.

- ANOVA : Compare inhibition across enzyme isoforms (e.g., RSK1 vs. RSK2) .

Q. How can crystallographic data resolve ambiguities in the compound’s conformational flexibility?

- Torsion Angle Analysis : Identify rotatable bonds (e.g., between cyclopentyl and oxalamide groups) using Mercury software.

- Electron Density Maps : Differentiate between alternative conformers (e.g., syn vs. anti nitro group orientations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.